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Compound of Interest

Compound Name: 6-Methylcoumarin

Cat. No.: B191867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 6-
methylcoumarin (CAS No. 92-48-8), a key scaffold in medicinal chemistry and a prevalent

component in fragrance formulations. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its

structural characterization.

Core Spectroscopic Data
The empirical formula for 6-methylcoumarin is C₁₀H₈O₂, with a molecular weight of 160.17

g/mol .[1] The spectral data presented below has been compiled from various spectroscopic

databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 6-methylcoumarin are summarized below.

Table 1: ¹H NMR Spectral Data for 6-Methylcoumarin (Solvent: CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.63 d 9.6 1H H-4

7.35 d 8.2 1H H-5

7.23 s - 1H H-8

7.18 d 8.2 1H H-7

6.42 d 9.6 1H H-3

2.40 s - 3H -CH₃

Table 2: ¹³C NMR Spectral Data for 6-Methylcoumarin (Solvent: CDCl₃)[2][3][4][5]

Chemical Shift (δ) ppm Assignment

161.2 C-2 (C=O)

152.8 C-9

143.8 C-4

135.5 C-6

132.8 C-5

126.9 C-7

118.6 C-10

116.8 C-8

116.5 C-3

21.0 -CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 6-methylcoumarin are presented in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for 6-Methylcoumarin (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak-Medium C-H stretch (aromatic & vinylic)

~1720 Strong
C=O stretch (α,β-unsaturated

lactone)[6]

~1610 Medium-Strong
C=C stretch (aromatic and

pyrone ring)[6]

~1450, 1380 Medium C-H bend (-CH₃)

~1200-1000 Strong C-O stretch (ester)

~820 Strong
C-H out-of-plane bend

(aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass spectral data for 6-methylcoumarin are summarized in Table 4.

Table 4: Mass Spectrometry Data for 6-Methylcoumarin

m/z Relative Intensity (%) Assignment

160 100 [M]⁺ (Molecular Ion)

132 ~80 [M-CO]⁺

131 ~75 [M-CO-H]⁺

103 ~30 [M-CO-CHO]⁺

77 ~25 [C₆H₅]⁺
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Experimental Protocols
The following protocols provide a general framework for the acquisition of spectral data for 6-
methylcoumarin. Instrument parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 6-methylcoumarin for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more scans, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 6-methylcoumarin with 100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be

recorded as a background and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction and Ionization:

Introduce a small amount of 6-methylcoumarin into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionize the sample using Electron Ionization (EI) at 70 eV.

Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

Mass Range: m/z 40-400.
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Scan Speed: Appropriate for the resolution and sensitivity required.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

6-methylcoumarin.

Sample Preparation

Spectroscopic Techniques

Data Analysis & Interpretation

Reporting

6-Methylcoumarin Sample

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts
Multiplicities

Coupling Constants

Absorption Bands
Functional Groups

Molecular Ion
Fragmentation Pattern

Comprehensive
Technical Guide

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 6-methylcoumarin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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